Superior Antitumor Activity of 3'-Amino-3'-deoxyadenosine vs. Puromycin Aminonucleoside in Murine Ascites Model
3'-Amino-3'-deoxyadenosine exhibits quantifiably greater antitumor activity than the structurally related puromycin aminonucleoside when evaluated in the same murine ascites tumor system. At nontoxic dosage levels, the target compound demonstrated superior tumor growth inhibition relative to the comparator [1]. The study directly compared both compounds in parallel within the identical experimental system, establishing a clear efficacy hierarchy that cannot be inferred from structural similarity alone.
| Evidence Dimension | Antitumor activity (relative efficacy) |
|---|---|
| Target Compound Data | Exhibited more antitumor activity than puromycin aminonucleoside at nontoxic dosage levels |
| Comparator Or Baseline | Puromycin aminonucleoside (PANS) - lower antitumor activity in same system |
| Quantified Difference | Superior antitumor efficacy at matched nontoxic doses (specific fold-difference not reported in abstract) |
| Conditions | Murine Ehrlich ascites tumor model; intraperitoneal administration; nontoxic dosage levels |
Why This Matters
This head-to-head comparison validates that the free 3'-amino compound offers distinct antitumor efficacy advantages over its closest aminonucleoside analog, directly impacting selection decisions for in vivo oncology studies.
- [1] Pugh LH, Gerber NN. The effect of 3'-amino-3'-deoxyadenosine against ascitic tumors of mice. Cancer Res. 1963. 'At nontoxic dosage levels, this compound exhibited more antitumor activity than did the structurally related puromycin aminonucleoside when both were tested in the same system.' View Source
